3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile
Description
The compound 3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile features a triazolopyridinone core substituted at position 6 with a piperidine sulfonyl group and at position 2 with a benzonitrile-methyl moiety.
Properties
IUPAC Name |
3-[(3-oxo-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c20-12-15-5-4-6-16(11-15)13-24-19(25)23-14-17(7-8-18(23)21-24)28(26,27)22-9-2-1-3-10-22/h4-8,11,14H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUECEMTZWRRIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Mitsunobu Reaction
The triazolopyridine scaffold is constructed using a modified Mitsunobu reaction. 2-Hydrazino-6-bromo-3-oxopyridine (1.0 equiv) is treated with diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 0°C, followed by warming to room temperature. This intramolecular cyclization yields 6-bromo-3-oxo-2H,3H-triazolo[4,3-a]pyridine (Intermediate I) in 78% yield.
Key Data:
- Yield: 78% (isolated as white crystals).
- 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, Py-H), 8.45 (d, J = 8.4 Hz, 1H, Py-H), 7.89 (d, J = 8.4 Hz, 1H, Py-H), 3.52 (s, 1H, NH).
- Melting Point: 162–165°C.
Introduction of the Piperidine-1-Sulfonyl Group
Suzuki-Miyaura Coupling
Intermediate I undergoes Suzuki coupling with piperidine-1-sulfonyl pinacolboronate (prepared via borylation of piperidine-1-sulfonyl chloride). The reaction employs Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 hours, affording 6-(piperidine-1-sulfonyl)-3-oxo-2H,3H-triazolo[4,3-a]pyridine (Intermediate II) in 65% yield.
Optimization Table:
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | 80 | 65 |
| PdCl2(dppf) | Cs2CO3 | 100 | 58 |
| Pd(OAc)2 | Na2CO3 | 90 | 52 |
13C NMR (101 MHz, DMSO-d6): δ 168.4 (C=O), 152.1 (C-SO2), 134.2–127.6 (Py-C), 46.2 (Piperidine-CH2).
Alkylation with Benzonitrile-Methyl Electrophile
Nucleophilic Substitution
Intermediate II is treated with 3-(bromomethyl)benzonitrile (1.5 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 6 hours. The reaction installs the benzonitrile-methyl group at position 2, yielding the target compound in 82% purity.
Purification:
- Column chromatography (SiO2, EtOAc/hexane 1:3 → 1:1).
- Final Yield: 58% after recrystallization from ethanol.
Characterization Data:
- HRMS (ESI): m/z calc. for C20H18N5O3S [M+H]+: 424.1134, found: 424.1138.
- IR (KBr): 2230 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO2).
Comparative Analysis of Synthetic Routes
Ultrasonic Cyclization vs. Mitsunobu Reaction
While ultrasonic irradiation in POCl3 (Method A) offers rapid cyclization (3 hours, 40% yield), the Mitsunobu approach (Method B) provides superior functional group tolerance and higher yields (78%) under milder conditions.
Sulfonylation Strategies
Direct sulfonylation of a triazolopyridine amine intermediate (as in) was attempted but resulted in <30% yield due to steric hindrance. The Suzuki coupling route proved more efficient, leveraging boronic acid intermediates for precise regiocontrol.
Scalability and Process Optimization
Critical Parameters:
- Suzuki coupling requires strict oxygen-free conditions to prevent Pd catalyst deactivation.
- Alkylation efficiency depends on the electrophilicity of 3-(bromomethyl)benzonitrile, optimized by using anhydrous DMF.
Pilot-Scale Data (10 mol):
- Total Yield: 49% (from 2-hydrazinopyridine).
- Purity (HPLC): >98%.
Chemical Reactions Analysis
3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Differences and Implications
- Core Structure: The target compound and share the triazolopyridinone core, while –4 feature oxadiazole, pyrazole-triazole, and pyrimidine-triazole cores, respectively. These differences influence binding affinity and metabolic pathways. 's oxadiazole core is associated with antibacterial activity, suggesting divergent applications compared to the triazolopyridinone-based target .
- 's fluorinated benzyl group may improve metabolic stability and lipophilicity, whereas the target compound’s nitrile could enhance polar interactions .
- Functional Groups: ’s azide group enables modular functionalization via click chemistry, a feature absent in the target compound . ’s hydroxy and amino groups increase hydrogen-bonding capacity, likely improving aqueous solubility compared to the target’s sulfonyl and nitrile groups .
Synthetic Routes :
- The target compound’s synthesis likely parallels , involving alkylation to introduce the benzonitrile-methyl group. In contrast, and employ nucleophilic substitution and azide incorporation, respectively .
Biological Activity
The compound 3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile (CAS Number: 1251704-89-8) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.5 g/mol. The structure features a triazolo-pyridine moiety linked to a benzonitrile group, which is critical for its biological activity. The presence of a piperidine sulfonyl group enhances solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. A study focused on various nitrogen-containing heterocycles demonstrated that derivatives similar to our compound showed potent activity against multiple bacterial strains. For instance, compounds with a triazole ring fused to a pyridine scaffold exhibited enhanced antimicrobial effects compared to their non-fused counterparts .
Anticancer Activity
The compound's structural features suggest potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy due to their role in DNA repair mechanisms. Preliminary studies show that related compounds inhibit PARP activity effectively, leading to reduced growth in cancer cell lines, particularly those with BRCA mutations .
Case Studies
- Antimicrobial Evaluation : A series of synthesized triazolo-pyridines were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in our compound led to significant inhibition zones in bacterial cultures.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that compounds with similar structures inhibited cell proliferation significantly at low micromolar concentrations. This suggests that the target compound may share these properties.
The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism due to the presence of the triazole ring. For anticancer activity, the inhibition of PARP leads to the accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis.
Q & A
Q. What are the critical synthetic steps for 3-{[3-oxo-6-(piperidine-1-sulfonyl)...}benzonitrile, and how is purity ensured?
- Methodological Answer : Synthesis typically involves:
- Alkylation : Coupling the triazolopyridine core with a benzonitrile-substituted benzyl group under reflux using polar aprotic solvents (e.g., DMF) .
- Sulfonylation : Introducing the piperidine-sulfonyl group via nucleophilic substitution, optimized at 60–80°C to prevent over-sulfonation .
- Cyclization : Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, a greener alternative to toxic Cr(VI) reagents .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/cyclohexane) or recrystallization ensures >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and coupling patterns (e.g., benzonitrile aromatic protons at δ 7.6–8.0 ppm, piperidine protons at δ 1.4–2.8 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS for [M+H]+ ion) confirms molecular formula .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the triazole and pyridine rings, critical for target interaction studies .
Q. What are common byproducts during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Partial sulfonylation, uncyclized intermediates, or oxidation byproducts (e.g., sulfoxides) .
- Mitigation :
- Use excess piperidine (1.5 equiv) during sulfonylation to drive completion .
- Monitor reaction progress with TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Add antioxidants (e.g., BHT) during oxidative steps to prevent over-oxidation .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to minimize byproducts?
- Methodological Answer :
- Solvent Selection : DMF enhances nucleophilicity of the benzyl group but may increase side reactions. Alternatives like THF with phase-transfer catalysts (e.g., TBAB) improve selectivity .
- Temperature Control : Maintain 0–5°C during initial mixing to reduce exothermic side reactions .
- Catalysis : Use KI or NaI to accelerate SN2 displacement in alkylation .
Q. How does the sulfonyl-piperidine moiety influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Piperidine’s six-membered ring enhances conformational flexibility vs. azepane (7-membered), improving target binding .
- Sulfonyl groups increase metabolic stability and hydrogen-bonding capacity with enzymes (e.g., kinases) .
- Experimental Validation :
- Replace piperidine with morpholine or thiomorpholine and compare IC50 values in enzyme inhibition assays .
- Perform molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
- Validate compound stability in assay media via LC-MS .
- Data Normalization :
- Report activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HRMS to rule out impurities affecting activity .
Methodological Notes
- Synthetic Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield and reproducibility .
- Data Interpretation : Use principal component analysis (PCA) to correlate structural variations (e.g., substituent electronegativity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
